N-{1-(4-hydroxyphthalazin-1-yl)-2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoethyl}benzamide
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Overview
Description
N-({N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE is a complex organic compound that features an indole moiety, a hydrazinecarbonyl group, and a dihydrophthalazinyl structure
Preparation Methods
The synthesis of N-({N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE typically involves multiple steps. One common synthetic route includes the condensation of 1H-indole-3-carbaldehyde with hydrazinecarboxamide to form an intermediate hydrazone. This intermediate is then reacted with 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
N-({N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-({N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
N-({N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE can be compared with other indole derivatives, such as:
N-({N’-[(E)-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL)BENZAMIDE: This compound has a similar structure but with different substituents on the phenyl ring, which may alter its biological activity.
2-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)-N’-[(E)-(SUBSTITUTED PHENYL)METHYLIDENE]ACETOHYDRAZIDE: Another indole derivative with potential anti-inflammatory and analgesic activities.
Properties
Molecular Formula |
C26H20N6O3 |
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Molecular Weight |
464.5 g/mol |
IUPAC Name |
N-[2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C26H20N6O3/c33-24(16-8-2-1-3-9-16)29-23(22-19-11-4-5-12-20(19)25(34)32-30-22)26(35)31-28-15-17-14-27-21-13-7-6-10-18(17)21/h1-15,23,27H,(H,29,33)(H,31,35)(H,32,34)/b28-15+ |
InChI Key |
FDJHOPQTBYUPKU-RWPZCVJISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC(C2=NNC(=O)C3=CC=CC=C32)C(=O)N/N=C/C4=CNC5=CC=CC=C54 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C2=NNC(=O)C3=CC=CC=C32)C(=O)NN=CC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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